molecular formula C10H7FS B1343901 2-(2-Fluorophenyl)thiophene CAS No. 209592-45-0

2-(2-Fluorophenyl)thiophene

Cat. No.: B1343901
CAS No.: 209592-45-0
M. Wt: 178.23 g/mol
InChI Key: GKWFSGWLAWEBKN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)thiophene is an organic compound with the molecular formula C10H7FS. It consists of a thiophene ring substituted with a fluorophenyl group at the second position.

Scientific Research Applications

2-(2-Fluorophenyl)thiophene has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2-(2-Fluorophenyl)thiophene indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .

Future Directions

Thiophene-based compounds, including 2-(2-Fluorophenyl)thiophene, have been the subject of ongoing research due to their potential biological activities and applications in various fields . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing applications in material science and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a fluorophenyl halide in the presence of a palladium catalyst . Another method includes the direct fluorination of thiophene using molecular fluorine, although this process requires careful control due to the high reactivity of fluorine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Halogenated thiophenes.

Comparison with Similar Compounds

  • 2-Fluorothiophene
  • 3-Fluorothiophene
  • 2-(3-Fluorophenyl)thiophene

Comparison: 2-(2-Fluorophenyl)thiophene is unique due to the position of the fluorophenyl group, which influences its chemical reactivity and biological activity. Compared to 2-Fluorothiophene and 3-Fluorothiophene, the presence of the phenyl ring in this compound provides additional sites for functionalization and potential interactions with biological targets .

Properties

IUPAC Name

2-(2-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWFSGWLAWEBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluorobromobenzene and thiophene-2-boronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(2-fluorophenyl)thiophene as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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